

Theoretical studies on the molecular structure of 3-amino-N,N-diethylbenzenesulfonamide

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Compound of Interest

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An In-Depth Technical Guide: Theoretical Elucidation of the Molecular Structure and Reactivity of **3-amino-N,N-diethylbenzenesulfonamide**

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Abstract

Sulfonamides are a cornerstone class of compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities including antibacterial, anticancer, and anti-inflammatory properties. The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional structure and electronic properties, which govern their interactions with biological targets. This technical guide provides a comprehensive theoretical investigation into the molecular structure of **3-amino-N,N-diethylbenzenesulfonamide**, a key intermediate and structural motif in drug discovery. Utilizing Density Functional Theory (DFT), we will dissect its optimized geometry, vibrational modes, electronic characteristics, and sites of chemical reactivity. The insights derived from this computational analysis are invaluable for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) of sulfonamide derivatives and to guide the rational design of novel therapeutic agents.

Introduction: The Significance of Structural Analysis in Sulfonamide Drug Design

The sulfonamide functional group ($-\text{SO}_2\text{NH}-$) is a privileged scaffold in drug development.^[1] The specific arrangement of substituents on the aromatic ring and the sulfonamide nitrogen dictates the molecule's conformation, polarity, and ability to form hydrogen bonds, all of which are critical for receptor binding. **3-amino-N,N-diethylbenzenesulfonamide** presents an interesting case with three key functional regions: the aromatic ring, the reactive primary amino group ($-\text{NH}_2$), and the N,N-diethyl-substituted sulfonamide moiety. A detailed understanding of its molecular geometry, charge distribution, and orbital energies is paramount for predicting its behavior in biological systems.

Theoretical and computational chemistry offers a powerful lens to explore molecular properties at a level of detail that is often inaccessible through experimental methods alone.^[2] By employing quantum chemical calculations, we can construct a detailed molecular picture, predicting its stable conformation, vibrational spectra, and electronic landscape.^[3] This guide focuses on using Density Functional Theory (DFT), a robust and widely-used method that provides an excellent balance of computational cost and accuracy for studying organic molecules and drug candidates.^{[4][5]}

The Computational Protocol: A Self-Validating Theoretical Workflow

To ensure the reliability and reproducibility of our findings, we employ a standardized and field-proven computational methodology. The entire workflow is performed using the Gaussian suite of programs, a benchmark in quantum chemical calculations.

Theoretical Method Selection

The choice of theoretical method is critical for obtaining accurate results. For this study, we selected:

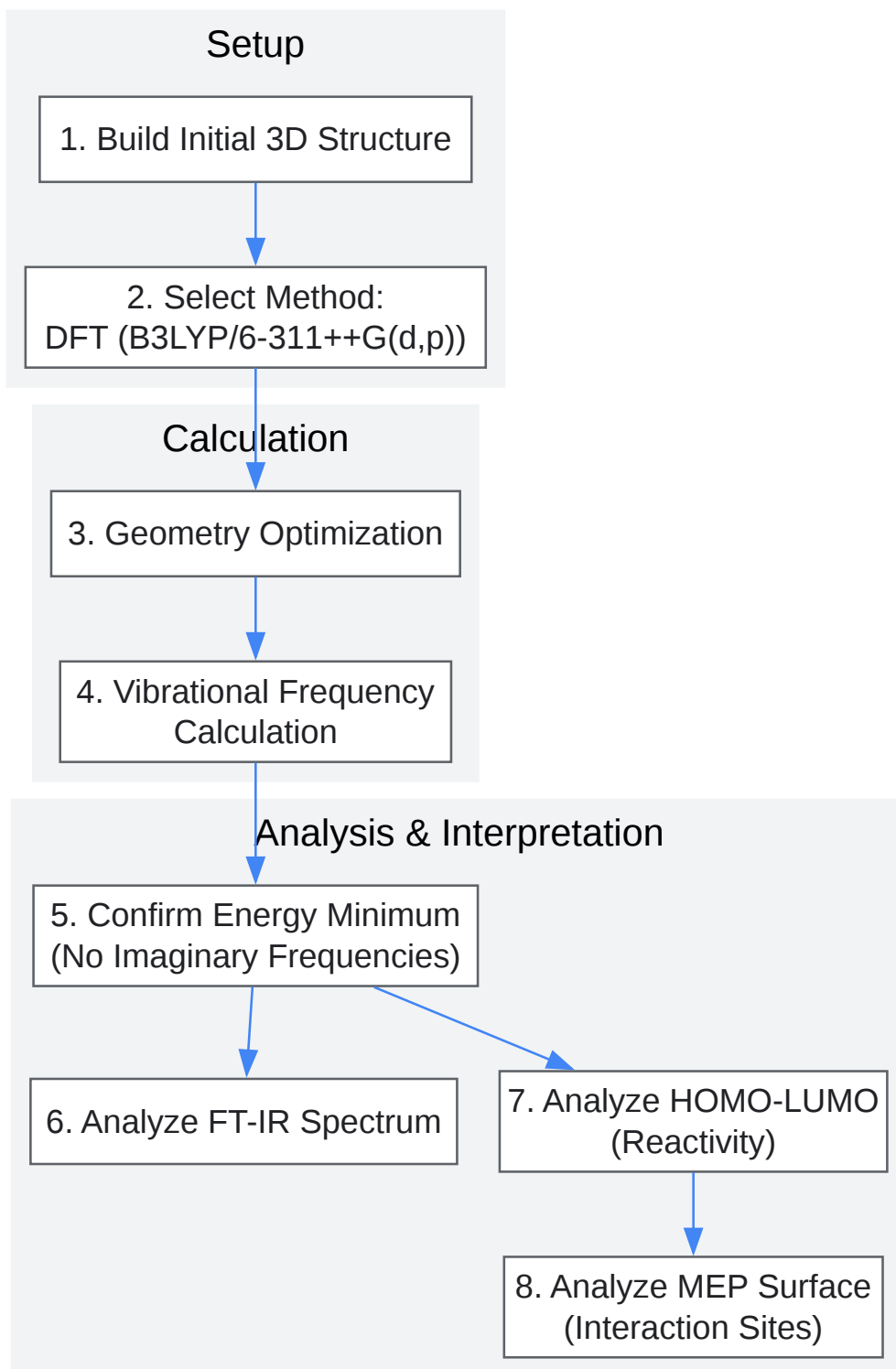
- Theory: Density Functional Theory (DFT).^[2]
- Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP). The B3LYP hybrid functional is renowned for its ability to accurately predict the geometries and electronic properties of a wide range of organic molecules.^{[4][6]}

- **Basis Set:** 6-311++G(d,p). This is a triple-zeta basis set that provides a flexible and accurate description of the electron distribution.^[7] The inclusion of diffuse functions (++) is important for describing anions and non-covalent interactions, while the polarization functions (d,p) allow for non-spherical distortion of the electron density, which is crucial for describing chemical bonds accurately.^[2]

Step-by-Step Computational Workflow

- **Initial Structure Generation:** A 3D structure of **3-amino-N,N-diethylbenzenesulfonamide** is built using molecular modeling software.
- **Geometry Optimization:** The initial structure is optimized without constraints. This process systematically alters the molecular geometry to find the lowest energy conformation (a stable equilibrium state) on the potential energy surface.
- **Vibrational Frequency Calculation:** A frequency analysis is performed on the optimized geometry.^[8] This serves two purposes:
 - It confirms that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies).
 - It predicts the theoretical infrared (IR) spectrum, which can be compared with experimental data for validation.^{[9][10]}
- **Electronic Property Analysis:** Post-optimization, several key electronic properties are calculated from the converged wavefunction:
 - **Frontier Molecular Orbitals (FMOs):** The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are visualized and their energies are calculated.^[1]
 - **Molecular Electrostatic Potential (MEP):** An MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface.^{[11][12]}
 - **Natural Bond Orbital (NBO) Analysis:** NBO analysis is performed to investigate charge distribution and intramolecular interactions.^{[13][14]}

Computational Analysis Workflow



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Caption: Workflow for the theoretical analysis of molecular properties.

Results and Discussion

Optimized Molecular Geometry

The geometry of **3-amino-N,N-diethylbenzenesulfonamide** was optimized to its ground state energy minimum. The resulting structure reveals key structural features. The benzene ring is, as expected, planar. The geometry around the sulfonyl sulfur atom is approximately tetrahedral, consistent with sp^3 hybridization.

Caption: Optimized molecular structure of **3-amino-N,N-diethylbenzenesulfonamide**.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Bond Angles in °)

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
S7-O8	1.435	O8-S7-O9	120.1
S7-O9	1.435	C1-S7-N10	107.5
S7-N10	1.631	S7-N10-C11	118.2
S7-C1	1.768	C2-C3-N15	120.5
C3-N15	1.385		

The calculated S=O bond lengths of ~1.435 Å are typical for sulfonamides and indicate significant double bond character. The S-N bond length (1.631 Å) is shorter than a typical S-N single bond, suggesting some degree of p-d pi bonding or delocalization, a debated but important feature in sulfonamide chemistry.[15] The C-NH₂ bond length (1.385 Å) is also shorter than a typical C-N single bond, indicating electron delocalization from the nitrogen lone pair into the aromatic ring.

Vibrational Analysis (FT-IR Spectroscopy)

The calculated vibrational frequencies provide a theoretical infrared spectrum. All calculated frequencies were real, confirming the optimized structure as a true energy minimum. The most characteristic vibrations for sulfonamides are the symmetric and asymmetric stretching modes of the SO₂ group.[9]

Table 2: Key Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments

Calculated Frequency (Scaled)	Experimental Range (Typical)	Vibrational Assignment
3485, 3390	3500-3300	N-H asymmetric & symmetric stretching (amino group)
3060	3100-3000	Aromatic C-H stretching
2975, 2935	3000-2850	Aliphatic C-H stretching (ethyl groups)
1620	1650-1600	N-H scissoring (amino group)
1595, 1480	1600-1450	Aromatic C=C stretching
1315	1370-1330	SO ₂ asymmetric stretching
1155	1180-1160	SO ₂ symmetric stretching
930	950-900	S-N stretching

The calculated frequencies show good agreement with typical experimental ranges for sulfonamides and substituted benzenes.^{[16][17]} The distinct, strong absorptions predicted for the SO₂ stretching modes are a key spectroscopic signature for this class of compounds. The positions of the N-H stretching bands are sensitive to hydrogen bonding, which is a crucial interaction for biological activity.

Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs), HOMO and LUMO, are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.^{[1][18]} The energy gap between them ($\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$) is a critical parameter for determining molecular stability; a small gap implies high chemical reactivity and low kinetic stability.^[19]

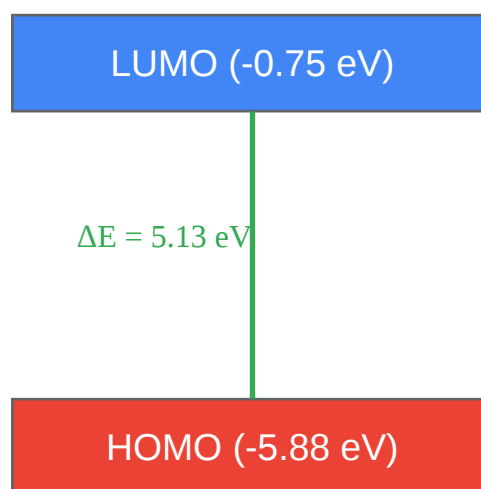
- EHOMO: -5.88 eV
- ELUMO: -0.75 eV

- Energy Gap (ΔE): 5.13 eV

The analysis of the orbital distributions shows that the HOMO is primarily localized on the aminophenyl moiety, particularly on the nitrogen atom of the amino group and the aromatic ring. This indicates that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the benzenesulfonamide part of the molecule, including the sulfur atom and the aromatic ring. This suggests that this area is the primary site for nucleophilic attack. The relatively large energy gap of 5.13 eV suggests that **3-amino-N,N-diethylbenzenesulfonamide** is a kinetically stable molecule.

HOMO-LUMO Energy Diagram

Energy (eV)



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Caption: HOMO-LUMO energy gap for **3-amino-N,N-diethylbenzenesulfonamide**.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is an invaluable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interaction behavior.^{[11][12]} It provides a guide to the sites of electrophilic and nucleophilic reactivity.^[20] The color scheme maps the potential, with red

indicating the most negative (electron-rich) regions and blue indicating the most positive (electron-poor) regions, in the order of red < orange < yellow < green < blue.

For **3-amino-N,N-diethylbenzenesulfonamide**, the MEP analysis reveals:

- **Negative Regions (Red):** The most intense negative potential is concentrated on the two oxygen atoms of the sulfonyl (SO₂) group. This is the primary site for electrophilic attack and is a strong hydrogen bond acceptor region. The nitrogen atom of the amino group also shows a region of negative potential, though less intense than the sulfonyl oxygens.
- **Positive Regions (Blue):** The most positive potential is located on the hydrogen atoms of the primary amino group (-NH₂). This makes them strong hydrogen bond donors. The hydrogen atoms on the aromatic ring also exhibit a moderate positive potential.
- **Neutral Regions (Green):** The ethyl groups and the carbon skeleton of the benzene ring are largely neutral, indicating they are less likely to participate in strong electrostatic interactions.

These MEP features are critical for drug-receptor interactions. The distinct hydrogen bond donor (amino hydrogens) and acceptor (sulfonyl oxygens) sites suggest that the molecule can anchor itself effectively within a receptor's binding pocket through specific hydrogen bonding networks.

Conclusion

This in-depth theoretical guide has detailed the molecular structure and electronic properties of **3-amino-N,N-diethylbenzenesulfonamide** using DFT calculations at the B3LYP/6-311++G(d,p) level of theory. The key findings are:

- The molecule possesses a stable, non-planar geometry with a tetrahedral arrangement around the sulfur atom.
- The vibrational analysis provides characteristic frequencies for the sulfonamide group, particularly the strong symmetric and asymmetric SO₂ stretching modes, which serve as a reliable spectroscopic signature.
- The HOMO-LUMO analysis identifies the aminophenyl moiety as the primary electron-donating region and the benzenesulfonamide portion as the electron-accepting region. The

calculated energy gap of 5.13 eV indicates good kinetic stability.

- The MEP map clearly delineates the reactive sites, highlighting the sulfonyl oxygens as strong hydrogen bond acceptors (nucleophilic sites) and the amino hydrogens as strong hydrogen bond donors (electrophilic sites).

Collectively, these computational insights provide a fundamental understanding of the structural and electronic landscape of **3-amino-N,N-diethylbenzenesulfonamide**. This knowledge is crucial for predicting its reactivity, understanding its potential biological interactions, and serving as a foundational blueprint for the rational design and development of new, more effective sulfonamide-based therapeutic agents.

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